molecular formula C13H12FNO3S2 B12926057 N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride CAS No. 89538-93-2

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride

Cat. No.: B12926057
CAS No.: 89538-93-2
M. Wt: 313.4 g/mol
InChI Key: PNDKGNKZTLVXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride is a chemical compound with the molecular formula C13H11ClFNO3S2. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound is characterized by its white solid form and has a predicted boiling point of 488.8°C and a density of 1.42 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride typically involves the reaction of benzenesulfonyl chloride with 4-methylbenzenesulfonamide in the presence of a fluorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and reagents used. For example, nucleophilic substitution reactions can yield sulfonamide derivatives .

Scientific Research Applications

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methylphenyl)sulfonyl]-Benzenesulfonimidoyl fluoride is unique due to its specific structural features, such as the presence of both sulfonyl and fluorine groups.

Properties

CAS No.

89538-93-2

Molecular Formula

C13H12FNO3S2

Molecular Weight

313.4 g/mol

IUPAC Name

N-(fluoro-oxo-phenyl-λ6-sulfanylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H12FNO3S2/c1-11-7-9-13(10-8-11)20(17,18)15-19(14,16)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

PNDKGNKZTLVXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.